Synthetic Intermediate: 80% Yield for Antihistamine/Vasodilator Piperazine Derivatives Using 8-Morpholino-Theophylline
US Patent 4,400,381 demonstrates that 8-morpholino-theophylline (1,3-dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione) is the critical intermediate for synthesizing piperazine derivatives with antihistamine and vasodilator activity [1]. The synthesis yields 80% of 8-morpholino-theophylline from 8-bromotheophylline through reflux with morpholine [1]. In contrast, theophylline (unsubstituted at C8) or 8-halogenotheophyllines cannot directly participate in this synthetic route without the morpholino leaving group [1].
| Evidence Dimension | Synthetic utility as intermediate for bioactive molecules |
|---|---|
| Target Compound Data | 80% yield from 8-bromotheophylline; serves as direct precursor to piperazine-linked antihistamines and vasodilators [1] |
| Comparator Or Baseline | Theophylline: does not contain 8-substituent; cannot undergo analogous functionalization. 8-Bromotheophylline: requires additional substitution step to introduce morpholino group, increasing synthetic effort and reducing overall yield [1] |
| Quantified Difference | 8-morpholino-theophylline enables a single-step conversion to target antihistamine compounds that would require multi-step synthesis from other 8-substituted analogs, with an estimated 80% yield for the key morpholino substitution step [1] |
| Conditions | Synthesis as described in US Patent 4,400,381; morpholine reflux with 8-bromotheophylline [1] |
Why This Matters
This quantitative yield advantage and direct synthetic accessibility make 1,3-dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione the preferred starting material for laboratories developing theophylline-based piperazine antihistamines and vasodilators, avoiding multi-step synthesis routes required for halogen-substituted precursors.
- [1] Justia Patents. Piperazine derivatives of theophylline. US Patent 4,400,381. Issued August 23, 1983. Lines 31-40. View Source
